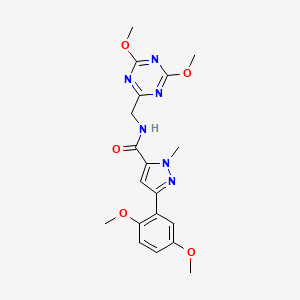![molecular formula C15H17ClN4O3S B2874934 N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride CAS No. 1327587-70-1](/img/structure/B2874934.png)
N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Factor Xa Inhibition
This compound is part of a class of molecules that have been studied for their ability to inhibit Factor Xa, an essential enzyme in the coagulation cascade. Factor Xa inhibitors are of significant interest for the development of new anticoagulant drugs . These inhibitors can be used to prevent thrombosis in patients with a high risk of blood clots.
Antithrombotic Agents
Related to its role as a Factor Xa inhibitor, this compound could be used in the synthesis of derivatives that act as antithrombotic agents . These agents help in reducing the formation of thrombi, potentially benefiting patients with cardiovascular diseases.
Medicinal Chemistry
In medicinal chemistry, this compound can serve as a building block for the synthesis of various bioactive molecules. Its structure allows for the introduction of additional functional groups that can enhance its biological activity or specificity .
Organic Synthesis
As a reagent, this compound can be utilized in organic synthesis to create complex molecules. Its reactive sites enable it to undergo various chemical transformations, making it a valuable tool for synthetic chemists .
Pharmacological Research
The compound’s pharmacological properties can be explored further to understand its interaction with different biological targets. This research can lead to the discovery of new drugs with improved efficacy and safety profiles .
Chemical Biology
In chemical biology, this compound can be used to study the function of enzymes and receptors in biological systems. By observing how the compound interacts with these proteins, researchers can gain insights into their mechanisms of action .
Safety and Hazards
The safety and hazards of a compound can be determined by its hazard statements and precautionary statements. For example, “Ethyl 4,5,6,7-tetrahydrothiazolo [5,4-c]pyridine-2-carboxylate hydrochloride” has the hazard statements H302, H315, H319, H335 and the precautionary statements P261, P305, P338, P351 .
Mécanisme D'action
Target of Action
Similar compounds are known to be used in the synthesis ofN-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives . These derivatives are known to act as antithrombotics , suggesting that the compound may target proteins involved in blood coagulation.
Mode of Action
It is suggested that it may be used in the synthesis ofdiamide derivatives , which are known to act as Factor Xa inhibitors . Factor Xa plays a crucial role in the blood coagulation cascade, and its inhibition prevents the formation of thrombin, thereby preventing blood clot formation.
Biochemical Pathways
The compound likely affects the blood coagulation cascade , a biochemical pathway responsible for the formation of blood clots. By inhibiting Factor Xa, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This results in the prevention of fibrin clot formation .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve the inhibition of thrombin formation and, consequently, the prevention of blood clot formation . This could potentially reduce the risk of thrombotic events such as stroke and pulmonary embolism.
Propriétés
IUPAC Name |
N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S.ClH/c1-2-18-8-7-12-13(9-18)23-15(16-12)17-14(20)10-3-5-11(6-4-10)19(21)22;/h3-6H,2,7-9H2,1H3,(H,16,17,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMYZBUVUJPUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2874855.png)
![N-(3,5-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2874858.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2874863.png)

![2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate](/img/structure/B2874865.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2874866.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B2874868.png)

![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2874872.png)

